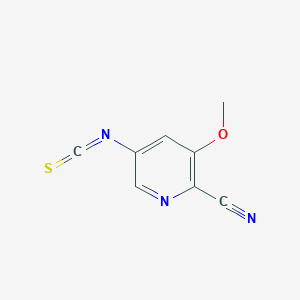
5-Isothiocyanato-3-methoxypicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isothiocyanato-3-methoxypicolinonitrile is a chemical compound with the molecular formula C8H5N3OS It is a derivative of picolinonitrile, featuring an isothiocyanate group at the 5-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-3-methoxypicolinonitrile typically involves the reaction of 5-amino-3-methoxypicolinonitrile with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dimethylbenzene under mild conditions . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases, such as DBU, under moderate heating (40°C) and benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve the use of highly toxic reagents such as thiophosgene or carbon disulfide. recent advancements have focused on more sustainable and safer methods, such as the use of elemental sulfur and catalytic amounts of amine bases .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isothiocyanato-3-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, thiophosgene, and elemental sulfur. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and other substituted products, depending on the nucleophiles used in the reactions .
Applications De Recherche Scientifique
5-Isothiocyanato-3-methoxypicolinonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds and thioureas.
Medicinal Chemistry:
Bioconjugate Chemistry: Due to its electrophilic nature, it is used in bioconjugation reactions to label proteins and other biomolecules.
Mécanisme D'action
The mechanism of action of 5-Isothiocyanato-3-methoxypicolinonitrile involves its electrophilic isothiocyanate group, which can react with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The compound may also induce cytoprotective proteins through pathways such as Keap1/Nrf2/ARE and inhibit proinflammatory responses through the NFκB pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
5-Isothiocyanato-3-chloropicolinonitrile:
Propriétés
Formule moléculaire |
C8H5N3OS |
|---|---|
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
5-isothiocyanato-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3OS/c1-12-8-2-6(11-5-13)4-10-7(8)3-9/h2,4H,1H3 |
Clé InChI |
IYMNWMWRNNQIOY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)N=C=S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)

![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)

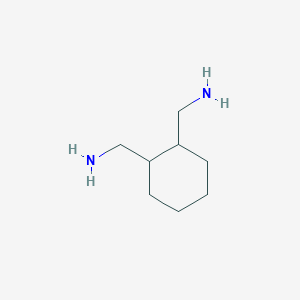
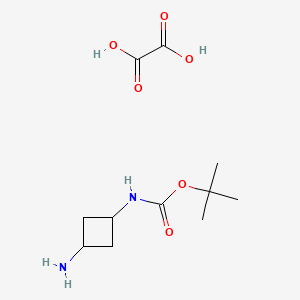
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
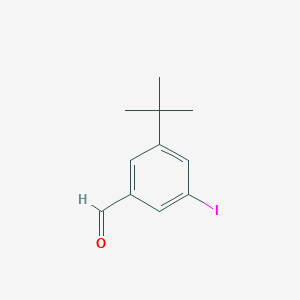
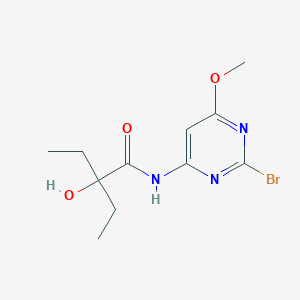
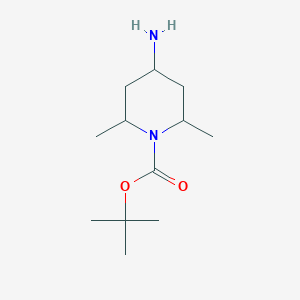
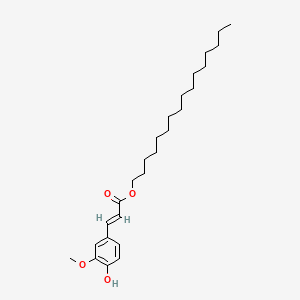
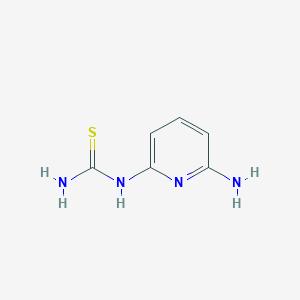
![7-Oxospiro[2.6]nonane-8-carboxylic acid](/img/structure/B13891674.png)
![N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
